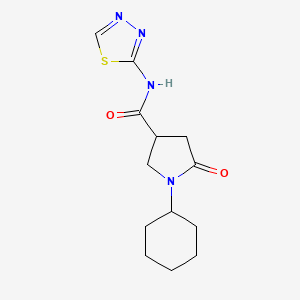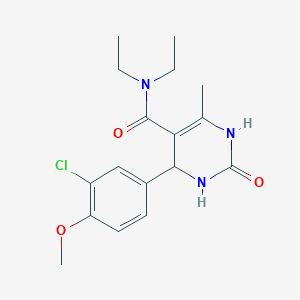![molecular formula C17H23Cl2N3O5S B4393566 ethyl 4-{N-[(2,5-dichlorophenyl)sulfonyl]-N-ethylglycyl}-1-piperazinecarboxylate](/img/structure/B4393566.png)
ethyl 4-{N-[(2,5-dichlorophenyl)sulfonyl]-N-ethylglycyl}-1-piperazinecarboxylate
Overview
Description
Ethyl 4-{N-[(2,5-dichlorophenyl)sulfonyl]-N-ethylglycyl}-1-piperazinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DGEP, and it is a piperazine derivative that has been synthesized through a series of complex chemical reactions.
Mechanism of Action
The mechanism of action of DGEP is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body that are involved in the inflammatory response and pain signaling pathways.
Biochemical and Physiological Effects:
DGEP has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. DGEP has also been found to have anticonvulsant effects in animal models of epilepsy.
Advantages and Limitations for Lab Experiments
DGEP has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to be relatively safe, with low toxicity levels. However, DGEP has limitations in terms of its solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on DGEP. One area of interest is the development of new formulations of the compound that can improve its solubility and bioavailability. Another area of research is the exploration of DGEP's potential use in the treatment of other inflammatory and pain-related conditions. Additionally, further studies are needed to fully understand the mechanism of action of DGEP and its potential side effects.
Scientific Research Applications
DGEP has been studied extensively for its potential therapeutic uses. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. DGEP has also been studied for its potential use in the treatment of neuropathic pain, multiple sclerosis, and epilepsy.
properties
IUPAC Name |
ethyl 4-[2-[(2,5-dichlorophenyl)sulfonyl-ethylamino]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23Cl2N3O5S/c1-3-22(28(25,26)15-11-13(18)5-6-14(15)19)12-16(23)20-7-9-21(10-8-20)17(24)27-4-2/h5-6,11H,3-4,7-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQQPNOZAXRZNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1CCN(CC1)C(=O)OCC)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4393489.png)
![2-{[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4393497.png)
![ethyl 4-[1-(3-chloro-2-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B4393502.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4393503.png)
![N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B4393517.png)
![1-benzyl-4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]piperazine](/img/structure/B4393520.png)


![2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B4393556.png)


![methyl 4-{[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B4393573.png)

